molecular formula C20H21N3O3 B3037704 5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 551921-39-2

5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B3037704
CAS No.: 551921-39-2
M. Wt: 351.4 g/mol
InChI Key: AHWROHSTGLTJTB-UHFFFAOYSA-N
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Description

5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core substituted with dimethylamino, methoxyphenoxy, and methylphenyl groups

Preparation Methods

The synthesis of 5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:

    4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    5-(dimethylamino)-4-(4-chlorophenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone: Contains a chlorophenoxy group instead of a methoxyphenoxy group, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-5-7-15(8-6-14)23-20(24)19(18(13-21-23)22(2)3)26-17-11-9-16(25-4)10-12-17/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWROHSTGLTJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N(C)C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141156
Record name 5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551921-39-2
Record name 5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551921-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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